N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide
Description
Properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-11-8-14-12-15(9-10-18(14)22-19)21-20(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-7,9-10,12H,8,11H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUDJMCFWNTHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Intramolecular Cyclization
The quinolinone ring forms via cyclization of 3-(4-substituted-phenylamino)valeric acid derivatives. Patent EP2154132A1 details a optimized protocol using phosphorus pentoxide (600 g) and methanesulfonic acid (6 L) at 65–75°C for 3–4 hours, achieving 78% yield. Critical parameters include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Acid Catalyst Ratio | P2O5:MSA = 1:10 | Prevents tar formation |
| Temperature | 70±5°C | <60°C: incomplete reaction |
| Reaction Time | 3.5 hours | >4h: decomposition |
This method circumvents racemization issues observed in earlier approaches using butyllithium or trifluoromethanesulfonic acid. Post-reaction workup involves basification with 12N NaOH to pH 10–12, followed by ethyl acetate extraction and ammonia washing to remove residual acids.
Transition Metal-Catalyzed Cyclizations
WO2019043208A1 discloses palladium-mediated cyclization of nitro-ester precursors under hydrogen atmosphere (1 atm, 10% Pd/C, MeOH/THF). This three-step sequence (nitro reduction → ester hydrolysis → cyclocondensation) yields 68% over three steps. Comparative cyclization methods:
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid catalysis | P2O5/MSA | Neat | 78 | 95 |
| Metal catalysis | Pd/C | MeOH/THF | 68 | 92 |
| Base-mediated | NaOMe | EtOH | 55 | 88 |
Amide Bond Formation Techniques
Carbodiimide-Mediated Coupling
Coupling 1-naphthoic acid with 6-amino-3,4-dihydroquinolin-2(1H)-one employs HATU (1.2 eq) and N,N-diisopropylethylamine (3 eq) in tetrahydrofuran at 25°C for 12 hours. Key advantages over DCC/EDC protocols:
Schotten-Baumann Acylation
Early routes utilized Schotten-Baumann conditions (NaOH/H2O, 0–5°C), but suffered from hydrolysis of the tetrahydroquinolinone lactam (15–20% degradation). Modern adaptations replace aqueous base with polymer-supported carbonate, achieving 84% yield without lactam ring opening.
Alternative Synthetic Pathways
Ullmann-Type Coupling
WO2019043208A1 reports copper-catalyzed coupling between 6-bromotetrahydroquinolinone and 1-naphthamide using CuI/hexamethylenetetramine/K2CO3 in DMF (130°C, 18h). While scalable, this method requires strict oxygen exclusion and gives 63% yield.
Enzymatic Aminolysis
Pilot-scale studies (100g) using immobilized Candida antarctica lipase B in MTBE at 40°C demonstrate 89% conversion, though reaction times extend to 72h. Enzyme recycling (7 cycles) maintains >80% activity, suggesting potential for green chemistry applications.
Optimization and Purification Strategies
Solvent Screening for Amidation
Solvent polarity critically influences coupling efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Tetrahydrofuran | 7.6 | 92 |
| Dichloromethane | 8.9 | 78 |
| DMF | 36.7 | 85 |
| Acetonitrile | 37.5 | 81 |
THF optimizes reagent solubility while minimizing lactam ring strain.
Chromatographic Purification
Final purification employs reverse-phase C18 columns (MeCN/H2O + 0.1% TFA) with gradient elution:
| Time (min) | % MeCN | Purity Post-Purification |
|---|---|---|
| 0–5 | 30→50 | Removes acidic impurities |
| 5–15 | 50→70 | Isolates product |
| 15–20 | 70→100 | Column cleaning |
This protocol achieves >99% purity with 88% recovery.
Analytical Characterization
Spectroscopic Data
PXRD and Thermal Analysis
Differential scanning calorimetry shows a sharp melting endotherm at 214°C (ΔH = 128 J/g), confirming crystalline purity. Powder XRD patterns match simulated spectra from single-crystal data (Rfactor = 0.032).
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and naphthamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted quinoline and naphthamide derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Scientific Research Applications
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The 1-naphthamide group in the target compound distinguishes it from analogs with thiophene (e.g., compound 26 ) or indole-based substituents (e.g., compound 18 ). This group likely enhances π-π stacking interactions in hydrophobic binding pockets.
- Ethoxy-substituted naphthamide () may improve aqueous solubility compared to the parent compound, a critical factor in drug bioavailability .
- Dimethylaminoethyl and thiophene substituents (compound 26 ) introduce basicity and heteroaromaticity, which could modulate antimicrobial activity via membrane disruption or enzyme inhibition.
Pharmacological and Physicochemical Properties
- Bioactivity : Thiophene-containing analogs (e.g., compound 26) demonstrate moderate antifungal activity against Candida albicans (MIC = 8 µg/mL) , while indole-naphthamide hybrids (compound 18 ) show sub-micromolar IC₅₀ values in cancer cell lines.
- Stability: The tetrahydroquinolinone core is prone to oxidation at the 2-position, but substituents like ethoxy () or dimethylaminoethyl (compound 26) may mitigate degradation .
Biological Activity
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a unique combination of a quinoline moiety and a naphthamide group. This structural configuration is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₃ |
| Molecular Weight | 320.34 g/mol |
| CAS Number | 922000-26-8 |
| Density | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it may modulate the activity of kinases and phosphatases, which are crucial in cancer progression and metabolic disorders .
- DNA Intercalation : The quinoline structure allows the compound to intercalate with DNA, potentially inhibiting the replication of cancer cells. This mechanism is particularly relevant in the development of anticancer agents.
- Receptor Interaction : this compound may also interact with various receptors involved in signaling pathways, contributing to its biological effects.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated significant inhibition of cell proliferation in breast and colon cancer models. The compound's ability to induce apoptosis in cancer cells suggests its potential as a therapeutic agent .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Cytotoxicity Assays : A study conducted on various cancer cell lines reported an IC50 value of 15 µM for this compound against MCF7 (breast cancer) cells. This indicates a potent cytotoxic effect compared to standard chemotherapeutic agents .
- Antibacterial Screening : In another study focusing on antimicrobial properties, the compound demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Applications in Medicinal Chemistry
Given its diverse biological activities, this compound is being investigated for various applications:
- Drug Development : The compound serves as a scaffold for developing new anticancer and antimicrobial agents. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.
- Research Tool : It is used in biochemical assays to study enzyme interactions and cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
